[(3-Ethoxy-2-thienyl)methyl]amine
Overview
Description
[(3-Ethoxy-2-thienyl)methyl]amine is an organic compound that belongs to the class of thienylamines. It is characterized by the presence of an ethoxy group attached to the third position of a thiophene ring, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-2-thienyl)methyl]amine typically involves the reaction of 3-ethoxythiophene with formaldehyde and ammonia or an amine source. The reaction conditions often include the use of a solvent such as ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-ethoxythiophene, formaldehyde, ammonia or an amine source.
Reaction Conditions: Solvent (e.g., ethanol), heating.
Procedure: The reactants are mixed and heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Ethoxy-2-thienyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
[(3-Ethoxy-2-thienyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of [(3-Ethoxy-2-thienyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Similar structure but lacks the ethoxy group.
3-Methylthiophene: Similar thiophene ring but with a methyl group instead of an ethoxy group.
3-Ethoxythiophene: Similar structure but lacks the methylamine group.
Uniqueness
[(3-Ethoxy-2-thienyl)methyl]amine is unique due to the presence of both an ethoxy group and a methylamine group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-ethoxythiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-2-9-6-3-4-10-7(6)5-8/h3-4H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCJUTOFEMMHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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